
BDP 650/665 alkyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BDP 650/665 is a bright borondipyrromethene dye designed to fit Cy5 channel of various instruments. The terminal ethynyl group of BDP 650/665 alkyne can be easily conjugated with various azides using a copper-catalyzed Click chemistry reaction.
Wissenschaftliche Forschungsanwendungen
1. Medicinal Chemistry and Drug Development
BDP 650/665 alkyne, through its organometallic complexes, has shown significant potential in medicinal chemistry. Hexacarbonyl[µ-h4-(alkyne)]dicobalt (Co – Co) complexes, a class of compounds involving alkynes, are being increasingly utilized in modern synthetic chemistry and also have applications in medicinal chemistry, particularly in anticancer drug development. These complexes, with various alkyne (bio)ligands, have been studied for their potential use as antitumor drugs, hormonally active agents, or diagnostic tools. The biological properties of these compounds are primarily determined by the nature of the ligands and the presence of the metal center (Ott et al., 2008).
2. Chemical Synthesis and Sustainable Processes
Alkynes are crucial in the synthesis of biobased chemicals like alkyl levulinates, which have strong potential in various applications, substituting chemicals produced from petrochemical routes. Alkyl levulinates are derived from biomass products such as levulinic acid or furfuryl alcohol and have applications as solvents, additives, and in chemical synthesis. The development of new preparation routes and applications of alkyl levulinates contribute to greener and more sustainable processes (Démolis et al., 2014).
3. Electronic Device Applications
BDP 650/665 alkyne-related polymers, specifically π-conjugated organic donor–acceptor (D–A) type polymers, are widely used in electronic devices. The chromophores named 1,3,4,6-tetraarylpyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP), benzodipyrrolidone (BDP), and naphthodipyrrolidone (NDP) are structurally similar to DPP, containing high-performance electron-deficient pigments. These polymers are potential candidates for high-performance electronic devices due to their distinct optical, electrochemical, and device performance characteristics (Deng et al., 2019).
Eigenschaften
CAS-Nummer |
2006345-40-8 |
|---|---|
Produktname |
BDP 650/665 alkyne |
Molekularformel |
C26H21BF2N4O2 |
Molekulargewicht |
470.29 |
IUPAC-Name |
2-[4-[(E)-2-[2-fluoro-12-(1H-pyrrol-2-yl)-3-aza-1-azonia-2-boratricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]ethenyl]phenoxy]-N-prop-2-ynylacetamide;fluoride |
InChI |
InChI=1S/C26H20BFN4O2.FH/c1-2-15-30-26(33)18-34-23-12-6-19(7-13-23)5-8-20-9-10-21-17-22-11-14-25(24-4-3-16-29-24)32(22)27(28)31(20)21;/h1,3-14,16-17H,15,18H2,(H,30,33);1H/b8-5+; |
InChI-Schlüssel |
SVLHJAJWKKRWIX-HAAWTFQLSA-N |
SMILES |
B1(N2C(=CC=C2C=CC3=CC=C(C=C3)OCC(=O)NCC#C)C=C4[N+]1=C(C=C4)C5=CC=CN5)F.[F-] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BDP 650/665 alkyne |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



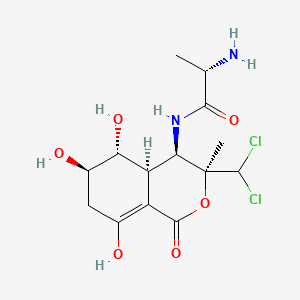
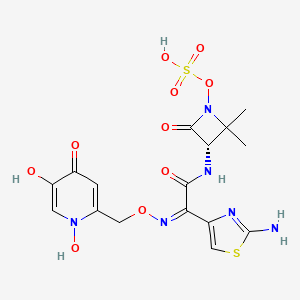
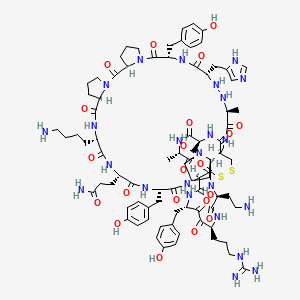

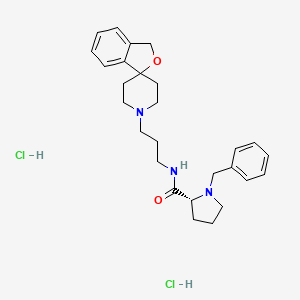
![(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-17-[(2R)-4-hydroxybutan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B605914.png)




![2-[4-(1-Aminocyclobutyl)phenyl]-3-phenylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B605920.png)

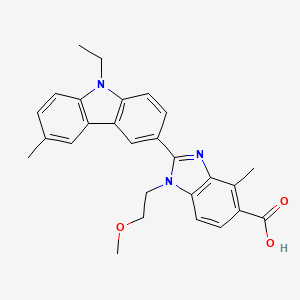
![3-(2-((4-(trifluoromethoxy)phenyl)amino)-1-((1R,5R)-3,3,5-trimethylcyclohexyl)-1H-benzo[d]imidazol-5-yl)propanoic acid](/img/structure/B605925.png)